molecular formula C15H12BrN3O3 B10889224 4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate

4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate

Cat. No.: B10889224
M. Wt: 362.18 g/mol
InChI Key: MPLYKJIYKUBPRF-GIJQJNRQSA-N
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Description

4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate is a complex organic compound with the molecular formula C29H27BrN4O5. This compound is known for its unique structure, which includes a bromine atom, a carbamoylhydrazinylidene group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Util

Properties

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

[4-bromo-2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C15H12BrN3O3/c16-12-6-7-13(11(8-12)9-18-19-15(17)21)22-14(20)10-4-2-1-3-5-10/h1-9H,(H3,17,19,21)/b18-9+

InChI Key

MPLYKJIYKUBPRF-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)N

Origin of Product

United States

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